Methyl 5,5-dimethyl-L-prolinate
Description
Historical Context and Evolution of Substituted Proline Derivatives in Organic Synthesis
Proline, with its distinctive cyclic structure, has long been recognized for its ability to induce specific conformations in peptides and proteins. nih.govnih.gov This inherent conformational rigidity has made it a cornerstone in the design of peptidomimetics and other biologically active molecules. nih.gov The evolution of substituted proline derivatives began with the desire to fine-tune these conformational properties and to introduce new functionalities. nih.govorganic-chemistry.org Early research focused on modifications at various positions of the pyrrolidine (B122466) ring, leading to a diverse library of proline analogs. nih.govorganic-chemistry.orgnih.govacs.org These efforts have been instrumental in advancing our understanding of structure-activity relationships and have paved the way for the development of novel catalysts and therapeutic agents. nih.govorganic-chemistry.org
The introduction of substituents on the proline ring can significantly alter its steric and electronic properties, thereby influencing its reactivity and selectivity in chemical transformations. nih.gov This has been particularly impactful in the realm of organocatalysis, where proline and its derivatives have emerged as powerful catalysts for a wide range of asymmetric reactions. organic-chemistry.orgnih.gov The ability to rationally design and synthesize substituted prolines has allowed chemists to optimize catalyst performance for specific applications. nih.govmdpi.com
Scope and Significance of Methyl 5,5-dimethyl-L-prolinate within Chiral Amino Acid Chemistry
Within the extensive family of proline derivatives, this compound holds a unique position. The gem-dimethyl substitution at the C5 position introduces a significant steric hindrance, which profoundly influences the conformational preferences of the pyrrolidine ring. nih.gov This steric bulk can direct the approach of reactants in a highly specific manner, making it a valuable tool in asymmetric synthesis.
The significance of this compound extends to its role as a chiral building block. As a derivative of the naturally occurring L-proline, it provides a readily available source of chirality. This is a crucial aspect of "chiral pool synthesis," where enantiomerically pure natural products are used as starting materials for the synthesis of complex chiral molecules. The defined stereochemistry of this compound allows for the transfer of chirality to new products with a high degree of control.
Overview of Key Research Areas Pertaining to Pyrrolidine-Based Chiral Scaffolds
The pyrrolidine ring, the core structure of proline, is a privileged scaffold in medicinal chemistry and materials science. mdpi.comnih.gov Its three-dimensional and conformationally constrained nature makes it an ideal framework for the development of a wide array of functional molecules. nih.gov
Key research areas involving pyrrolidine-based chiral scaffolds include:
Asymmetric Catalysis: Chiral pyrrolidines are at the forefront of organocatalysis, promoting a variety of chemical transformations with high enantioselectivity. nih.govmdpi.comresearchgate.net Researchers are continuously developing new pyrrolidine-based catalysts with improved efficiency and broader substrate scope. mdpi.com
Drug Discovery: The pyrrolidine motif is a common feature in many FDA-approved drugs and biologically active compounds. nih.gov Its ability to mimic peptide turns and present substituents in a well-defined spatial arrangement makes it a valuable component in the design of new therapeutic agents. nih.govnih.gov
Materials Science: Chiral pyrrolidine units are being incorporated into advanced materials such as metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). researchgate.netrsc.org These materials exhibit unique properties and have potential applications in areas like chiral separations and heterogeneous catalysis. researchgate.netrsc.orgresearchgate.net
Biocatalysis: Engineered enzymes are being developed to catalyze the synthesis of chiral pyrrolidines, offering a green and efficient alternative to traditional chemical methods. acs.orgnih.gov This emerging field holds great promise for the sustainable production of valuable chiral building blocks. acs.orgnih.gov
The ongoing exploration of pyrrolidine-based chiral scaffolds, including derivatives like this compound, continues to push the boundaries of chemical synthesis and drug discovery. The unique properties of these compounds ensure their continued importance in the development of innovative solutions to scientific challenges.
Chemical Compounds Mentioned
| Compound Name |
| This compound |
| L-proline |
| (2S,4R)-4-hydroxyproline |
| Fusahexin |
| Glutamic acid |
Interactive Data Table: Properties of Proline Derivatives
| Derivative | Key Structural Feature | Primary Application Area |
| L-proline | Unsubstituted pyrrolidine ring | Organocatalysis, Peptide synthesis |
| (2S,4R)-4-hydroxyproline | Hydroxyl group at C4 | Natural component of collagen, Chiral building block ethz.ch |
| This compound | Gem-dimethyl group at C5 | Asymmetric synthesis, Chiral building block |
| Fusahexin | Bicyclic dipeptide containing a modified proline | Natural product with defined β-turn structure acs.org |
Structure
3D Structure
Properties
CAS No. |
747407-19-8 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (2S)-5,5-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-4-6(9-8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
XICTWYXIDIEKJP-LURJTMIESA-N |
SMILES |
CC1(CCC(N1)C(=O)OC)C |
Isomeric SMILES |
CC1(CC[C@H](N1)C(=O)OC)C |
Canonical SMILES |
CC1(CCC(N1)C(=O)OC)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of Methyl 5,5-dimethyl-L-prolinate and its Precursors
The synthesis of this compound and its parent amino acid is centered on achieving high stereochemical purity, which is crucial for its applications in peptide chemistry.
Enantioselective Approaches to 5,5-dimethylproline Ring Formation
A prominent enantioselective strategy for constructing the 5,5-dimethyl-L-proline ring involves a multi-step sequence starting from readily available chiral precursors. One effective method begins with Fmoc-protected L-amino acids, which are coupled to L-allylglycine to form a dipeptide. researchgate.netmonash.edu This intermediate undergoes a ring-closing cross-metathesis reaction with 2-methyl-2-butene, catalyzed by a second-generation Grubbs' catalyst, to yield L-prenylglycine-containing dipeptides. researchgate.netmonash.edu Subsequent treatment with a strong acid, such as trifluoromethanesulfonic acid, induces cyclization to form the desired 5,5-dimethyl-L-proline ring within a dipeptide framework, with high enantioselectivity and in near-quantitative yield. researchgate.netmonash.edu
Esterification and Derivatization of the Carboxyl Group
The esterification of the carboxyl group of 5,5-dimethyl-L-proline to yield its methyl ester is a critical step for its use as a building block in further synthetic applications. Standard esterification methods are generally effective. The Fischer-Speier esterification, which involves treating the amino acid with methanol (B129727) in the presence of a dry acid catalyst like hydrogen chloride gas, is a classic and reliable approach for producing amino acid methyl esters. sciencemadness.org
Alternatively, the carboxyl group can be activated first to facilitate esterification. This can be achieved by converting the carboxylic acid to an acid chloride, which then readily reacts with methanol. sciencemadness.org The synthesis of derivatives such as Methyl N-Boc-δ,δ-dimethylprolinate demonstrates that the esterification of the 5,5-dimethylproline scaffold is compatible with common amine-protecting groups like the tert-butoxycarbonyl (Boc) group. researchgate.net
Synthesis of Isotopic Analogues for Advanced Spectroscopic Probes
Isotopically labeled analogues of 5,5-dimethylproline derivatives are valuable tools for advanced spectroscopic studies, including mass spectrometry and electron spin resonance. A facile synthetic pathway has been developed for isotopically labeled 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), a related compound whose synthesis involves a key intermediate that can serve as a precursor to labeled this compound. nih.govmdpi.com
The synthesis begins with isotopically labeled 2-nitropropane (B154153) analogues, such as ¹⁵N-2-nitropropane or 2-nitropropane-(D7). nih.govmdpi.comresearchgate.net These are prepared from labeled starting materials like ¹⁵N-sodium nitrite (B80452) or 2-bromopropane-(D7). nih.govmdpi.com The labeled 2-nitropropane undergoes a Michael reaction with methyl acrylate (B77674) to produce a methyl nitrovalerate intermediate. mdpi.comresearchgate.net This reaction is a crucial step as it incorporates the methyl ester functionality. The nitro group is then reduced, leading to cyclization and the formation of the pyrrolidine (B122466) ring, providing an isotopically labeled framework that is a direct precursor to the target compound. mdpi.com This method allows for the introduction of labels such as ¹⁵N or deuterium (B1214612) at the 5,5-dimethyl position. nih.govmdpi.com
| Step | Reagents and Conditions | Product | Purpose |
| 1 | Labeled 2-halopropane (e.g., 2-bromopropane-D7) + Sodium Nitrite (e.g., Na¹⁵NO₂) | Labeled 2-nitropropane | Introduction of isotopic label |
| 2 | Labeled 2-nitropropane + Methyl Acrylate, Base (Triton B) | Labeled 4-methyl-4-nitropentanoic acid methyl ester | Formation of the carbon backbone and introduction of the methyl ester |
| 3 | Reduction (e.g., Zinc dust, Acetic Acid) | Labeled 5,5-dimethyl-1-pyrroline N-oxide | Reduction of nitro group and cyclization to form the heterocyclic ring |
Table 1: Key steps in the synthesis of isotopically labeled 5,5-dimethylproline precursors.
Functionalization and Derivatization Strategies at the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is a key site for functionalization, allowing for the incorporation of the proline analogue into larger molecules and the modulation of its chemical properties.
N-Alkylation and Acylation Reactions
N-acylation of the 5,5-dimethylproline residue is essential for forming peptide bonds. However, the steric hindrance imposed by the gem-dimethyl groups at the adjacent C5 position makes this reaction challenging. nih.gov Studies comparing various coupling reagents for the acylation of the sterically hindered 5,5-dimethylproline (dmP) residue have shown significant differences in efficiency. For the synthesis of a peptide bond involving -Tyr(tBu)-dmP-, the reagent O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) was found to be superior to others like bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP) and tetramethylfluoroformamidinium hexafluorophosphate (TFFH). nih.gov
N-alkylation, particularly N-methylation, is another important modification. It can increase the lipophilicity of peptides, enhancing their solubility and membrane permeability. monash.edu A common method for N-methylation of proline analogues involves reductive amination using formaldehyde (B43269) (formalin) with a reducing agent like hydrogen over a palladium on carbon (Pd/C) catalyst. mdpi.com This provides a direct and efficient route to the N-methylated derivative. mdpi.com
| Reagent | Efficacy in Acylating 5,5-dimethylproline |
| O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) | Superior |
| Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP) | Less effective |
| Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) | Less effective |
Table 2: Comparative efficacy of coupling reagents for N-acylation of sterically hindered 5,5-dimethylproline. nih.gov
Formation of Conformationally Constrained Analogues and Pseudoprolines
The presence of the 5,5-dimethyl substitution severely restricts the rotation around the C5-N bond, making 5,5-dimethyl-L-proline a powerful tool for inducing specific secondary structures in peptides. When incorporated into a peptide sequence, it forces the preceding peptide bond (X-dmP) to adopt a cis conformation, a feature that is otherwise rare. researchgate.netnih.gov
This ability to enforce a cis amide bond has led to the development of 5,5-dimethyl-L-proline dipeptides, which are considered an acid-stable class of pseudoproline. researchgate.netmonash.edu Pseudoprolines are derivatives of serine, threonine, or cysteine where the side chain is cyclized onto the backbone nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring. nih.gov These are used in peptide synthesis to disrupt aggregation and improve solubility. nih.govacs.org The 5,5-dimethyl-L-proline dipeptides, synthesized via the cross-metathesis and cyclization route, offer the conformational benefits of pseudoprolines but with enhanced stability in acidic conditions, allowing for their direct insertion into linear peptide sequences during solid-phase peptide synthesis. researchgate.netmonash.edu
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy (FTIR, Raman)
Computational Vibrational Frequency Prediction and Correlation with Experimental Data
The vibrational properties of Methyl 5,5-dimethyl-L-prolinate can be thoroughly investigated by combining experimental spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, with theoretical computational methods. nih.gov Density Functional Theory (DFT) is a powerful quantum computational tool used for this purpose, often employing hybrid functionals like B3LYP with a substantial basis set such as 6-311++G(d,p) to calculate the optimized molecular structure and its corresponding vibrational frequencies in the ground state. researchgate.net
The theoretical calculations provide a predicted vibrational spectrum, which is then compared with the experimental spectrum. Generally, the calculated vibrational frequencies show good agreement with the experimental values. nih.gov To achieve a better correlation, the calculated frequencies are often scaled by specific factors, for instance, a factor of 0.983 for wavenumbers below 1700 cm⁻¹ and a different factor for those above this threshold. researchgate.net
A comparative analysis of the predicted and experimental data allows for the complete assignment of the fundamental vibrational modes based on the potential energy distribution (PED). nih.gov For example, the characteristic C=O stretching vibration is expected in the 1700-1800 cm⁻¹ region. Studies on similar molecules show that a difference of up to 20-35 cm⁻¹ between the DFT-calculated and experimentally observed C=O stretching frequency is considered a good agreement. researchgate.net This correlation confirms the accuracy of the computational model and provides a detailed understanding of the molecule's vibrational dynamics.
Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies
| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (DFT/B3LYP) |
|---|---|---|
| C-H stretch (aromatic) | 3100 - 3000 | 3150 - 3050 |
| C-H stretch (aliphatic) | 3000 - 2850 | 3020 - 2880 |
| C=O stretch (ester) | ~1740 | ~1730 |
| C-N stretch | 1380 - 1260 | 1370 - 1250 |
| CH₂ bend | ~1465 | ~1470 |
| C-C stretch | 1200 - 800 | 1190 - 810 |
Note: This table is illustrative, based on typical values for proline derivatives, to demonstrate the correlation between experimental and computed data.
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state.
Analysis of Crystal Packing and Supramolecular Assemblies
X-ray crystallography also reveals how individual molecules of this compound are arranged within the crystal lattice. This study of crystal packing elucidates the nature and geometry of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the formation of the extended solid-state structure. The analysis can identify repeating motifs and patterns that lead to the formation of supramolecular assemblies. nih.gov The incorporation of methyl groups can decrease π-π stacking interactions and alter the packing of molecular segments, potentially leading to the formation of more complex three-dimensional structures. mdpi.com
Confirmation of Absolute Configuration and Stereochemical Purity
A critical application of X-ray crystallography for a chiral molecule like this compound is the unambiguous determination of its absolute configuration. nih.gov The "L" designation in the name refers to a specific stereochemistry at the C2 chiral center, which corresponds to the (S) configuration according to Cahn-Ingold-Prelog rules. By analyzing the anomalous dispersion of X-rays, particularly from the oxygen and nitrogen atoms, the absolute structure can be determined without the need for a heavy atom. nih.gov This analysis serves as the ultimate proof of the compound's absolute stereochemistry and confirms its enantiomeric purity in the crystalline sample.
Other Advanced Spectroscopic Techniques for Structural Characterization
Beyond standard spectroscopic methods, advanced chiroptical techniques are invaluable for the detailed structural and stereochemical characterization of this compound, especially in solution.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org It is an exceptionally powerful technique for determining the absolute configuration of chiral molecules in solution because the VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. wikipedia.org The experimental VCD spectrum is typically compared with theoretical spectra predicted from ab initio or DFT calculations. wikipedia.orgnih.gov A strong correlation between the experimental and calculated spectra for a specific enantiomer allows for a confident assignment of the molecule's absolute configuration. Studies on proline and its oligomers have demonstrated the utility of VCD in elucidating conformational details. nih.govrsc.org
Electronic Circular Dichroism (ECD): ECD is a chiroptical technique that measures the differential absorption of circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. mdpi.com While VCD probes the geometry of the ground state, ECD provides information about the spatial arrangement of chromophores and the stereochemistry of excited electronic states. For this compound, the ester carbonyl group acts as a chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the molecule's stereochemistry and conformation. Comparing experimental ECD spectra with those generated by time-dependent DFT (TD-DFT) calculations can confirm the absolute configuration and provide insights into conformational dynamics in solution. nih.govresearchgate.net
Computational Chemistry and Mechanistic Investigations
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to investigate the electronic structure and reactivity of molecules. nih.gov These methods, particularly DFT with functionals like B3LYP, have proven effective in providing accurate predictions for proline derivatives and their roles in catalysis. nih.govrsc.org
The electronic characteristics of a molecule, such as the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net For proline derivatives, these orbitals play a crucial role in reactions like organocatalyzed aldol (B89426) additions, where the catalyst's HOMO interacts with the electrophile's LUMO. researchgate.net
Analysis of the electronic structure also involves mapping the charge distribution across the molecule, often visualized through Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. researchgate.net In proline analogs, the distribution of charge is influenced by substituents on the pyrrolidine (B122466) ring, which in turn affects the molecule's conformational preferences and catalytic activity. shu.edu
Table 1: Illustrative HOMO-LUMO Energy Data for Proline Derivatives
This table provides a conceptual representation of how HOMO-LUMO energies might be presented for similar compounds, based on general principles from computational studies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Methyl 5,5-dimethyl-L-prolinate | - | - | - |
| Proline Analog A | -6.2 | -0.5 | 5.7 |
| Proline Analog B | -6.5 | -0.2 | 6.3 |
A primary application of DFT is the characterization of transition states (TS), the high-energy structures that connect reactants to products. researchgate.net By calculating the energies of these transient species, chemists can elucidate detailed reaction mechanisms and understand the factors that control reaction rates and selectivity. researchgate.net For proline-catalyzed reactions, computational studies have successfully modeled the transition states of key steps, such as enamine formation and the subsequent C-C bond formation. researchgate.net These models have been instrumental in explaining the stereochemical outcomes of reactions catalyzed by proline and its derivatives. nih.govresearchgate.net For instance, the geometry of the transition state, including crucial hydrogen bonding interactions, is a key determinant of stereoselectivity. nih.gov
Computational models have become increasingly adept at predicting the stereoselectivity of asymmetric reactions. nih.govbohrium.com By comparing the activation energies of competing diastereomeric transition states, it is possible to calculate the theoretical enantiomeric excess (ee) of a reaction. nih.gov This predictive power is invaluable for the rational design of new, more effective organocatalysts. nih.gov For proline-related catalysts, DFT calculations have been used to analyze how subtle structural modifications, such as the introduction of methyl groups on the pyrrolidine ring, influence the puckering of the ring and, consequently, the stereochemical outcome of aldol reactions. nih.govresearchgate.net Machine learning models, trained on DFT-computed data, are also emerging as powerful tools for the rapid prediction of enantioselectivity for new catalysts and substrates. nih.govarxiv.org
Table 2: Predicted vs. Experimental Enantiomeric Excess for Proline-related Catalysts in an Aldol Reaction
This table illustrates the predictive capability of computational methods as reported in studies on similar proline derivatives.
| Catalyst | Calculated ee (%) nih.gov | Experimental ee (%) nih.gov |
| Proline | 69 | 76 |
| Azetidine-2-carboxylic acid | 68 | 40 |
| This compound | - | - |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and intermolecular interactions over time. nih.govarxiv.org This method is particularly useful for studying large, flexible molecules and for understanding the influence of the surrounding environment, such as the solvent.
The choice of solvent can have a profound impact on the conformation of a molecule and the outcome of a reaction. acs.orgrsc.org MD simulations explicitly model solvent molecules, capturing their influence on the solute's behavior. rsc.org For proline and its derivatives, the solvent polarity significantly affects the equilibrium between cis and trans isomers of the amide bond, a key conformational feature. nih.govacs.org Computational studies have shown that polar solvents can stabilize the cis isomer of certain proline mimetics, a behavior opposite to that of proline itself. nih.gov This solvent-dependent conformational preference is critical in organocatalysis, where the catalyst's shape dictates its interaction with substrates. acs.org
Molecules, especially those with rotatable bonds, can exist in numerous conformations. nih.gov MD simulations are used to sample this vast conformational space, identifying the most stable and populated structures. nih.govnih.gov The results of this sampling can be represented as a free energy landscape, a map that shows the relative energies of different conformations and the energy barriers between them. nih.govresearchgate.net For proline-containing peptides, these landscapes have revealed the existence of multiple stable isomers and the pathways for interconversion. nih.gov Understanding the conformational landscape is crucial for designing molecules with specific shapes and properties, as well as for rationalizing the behavior of catalysts in solution. shu.edu Enhanced sampling techniques in MD are often necessary to overcome energy barriers and explore the full range of accessible conformations. researchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Systems
The development of a QSAR or QSPR model for a compound like this compound would involve a systematic approach. First, a dataset of structurally related compounds with known biological activities (for QSAR) or physicochemical properties (for QSPR) would be compiled. For instance, a QSAR study might investigate the inhibitory activity of a series of proline derivatives against a specific enzyme, while a QSPR study could aim to predict properties like boiling point or solubility for a range of amino acid esters.
Once a dataset is established, a variety of molecular descriptors are calculated for each compound. These descriptors fall into several categories:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.
3D Descriptors: Calculated from the 3D coordinates of the molecule, encompassing steric and conformational properties.
Physicochemical Descriptors: Properties like lipophilicity (logP), polarizability, and electronic properties (e.g., HOMO and LUMO energies).
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then employed to build a mathematical model that links these descriptors to the observed activity or property. The robustness and predictive power of the resulting model are assessed through rigorous internal and external validation techniques.
Hypothetical Application to this compound:
In a hypothetical QSAR study, this compound could be included in a series of proline esters to model their potential as, for example, enzyme inhibitors. The unique structural feature of this compound is the presence of two methyl groups at the C5 position of the proline ring. These gem-dimethyl groups would significantly influence several molecular descriptors.
For instance, the steric bulk introduced by the dimethyl substitution would be captured by 3D descriptors. This could be a critical factor in determining how the molecule fits into the binding site of a biological target. The electronic properties of the ester group and the proline ring would also be important descriptors influencing interactions with a receptor.
Illustrative Data for a Hypothetical QSAR/QSPR Study:
The following table provides a conceptual example of the types of data that would be generated and used in a QSAR or QSPR study involving this compound and related compounds. It is important to note that the values presented here are for illustrative purposes only and are not based on actual experimental or computational results for this specific compound, as such data is not available in the reviewed literature.
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |
| This compound | 157.21 | 0.8 | 38.3 | Hypothetical Value |
| Methyl L-prolinate | 129.16 | -0.5 | 38.3 | Hypothetical Value |
| Ethyl 5,5-dimethyl-L-prolinate | 171.24 | 1.2 | 38.3 | Hypothetical Value |
| Methyl 4-hydroxy-L-prolinate | 145.16 | -1.2 | 58.5 | Hypothetical Value |
In a real study, a much larger and more diverse set of compounds and descriptors would be necessary to build a statistically significant and predictive model. The insights gained from such a model could then guide the synthesis of new derivatives with potentially enhanced activity or desired properties.
Applications in Asymmetric Catalysis and Advanced Organic Synthesis
Organocatalytic Applications of Methyl 5,5-dimethyl-L-prolinate Analogues
Proline-based organocatalysts operate primarily through the formation of nucleophilic enamine intermediates or electrophilic iminium ions. nih.govnih.gov The steric hindrance provided by the 5,5-dimethyl groups in analogues of this compound can play a crucial role in controlling the facial selectivity of substrate approach, thereby enhancing enantioselectivity in a variety of carbon-carbon bond-forming reactions.
Enamine and Iminium Ion Mediated Transformations
The versatility of proline-derived organocatalysts is demonstrated in a wide array of chemical reactions, including aldol (B89426), Michael, Mannich, and Diels-Alder reactions. nih.govnih.govnih.gov These transformations rely on the in situ formation of chiral enamines or iminium ions from the reaction of the catalyst with a carbonyl compound.
Aldol Reaction: The direct asymmetric aldol reaction is a fundamental C-C bond-forming reaction, and proline-based catalysts have been shown to be highly effective. nih.govwikipedia.orgnih.gov The reaction proceeds via an enamine intermediate formed from the catalyst and a ketone or aldehyde donor, which then attacks an aldehyde acceptor. nih.govyoutube.com While specific data for this compound is not extensively documented, studies on other substituted prolines suggest that the bulky gem-dimethyl group could enhance the facial shielding of the enamine, leading to higher enantioselectivities. nih.gov The six-membered, chair-like Zimmerman-Traxler transition state model is often invoked to explain the stereochemical outcome, where the substituent on the proline ring dictates the approach of the electrophile. nih.gov
Michael Addition: In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound. Proline analogues catalyze the asymmetric conjugate addition of ketones or aldehydes to various Michael acceptors like nitroolefins. nih.govelsevierpure.com The reaction is initiated by the formation of a chiral enamine, which then attacks the electrophile. The steric bulk at the C5-position of the proline ring is expected to influence the stereochemical outcome by directing the approach of the Michael acceptor. L-Proline has been used to catalyze the Michael addition of unmodified ketones to arylidenes, yielding optically active γ-cyanoketones, although with low enantioselectivities in some cases. The use of more sterically demanding proline derivatives often aims to improve these selectivities.
Mannich Reaction: The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound to produce a β-amino carbonyl compound. nih.govwikipedia.orgorganic-chemistry.org Proline and its derivatives are excellent catalysts for direct asymmetric Mannich reactions. nih.gov The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enamine of the carbonyl compound. The design of specific proline derivatives has been shown to control the diastereoselectivity of the reaction. For instance, (3R, 5R)-5-methyl-3-pyrrolidinecarboxylic acid, an analogue, was specifically designed and successfully used to catalyze anti-selective Mannich-type reactions with high diastereo- and enantioselectivities. nih.gov This highlights the principle that substitution on the pyrrolidine (B122466) ring is a key strategy for directing the stereochemical outcome.
Diels-Alder Reaction: The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. masterorganicchemistry.com Organocatalytic versions, often utilizing proline derivatives, proceed via the formation of an iminium ion from an α,β-unsaturated aldehyde, which lowers the LUMO of the dienophile, or an enamine from a ketone which acts as the diene component. nih.govnih.gov Proline has been shown to catalyze the inverse-electron-demand Diels-Alder reaction between ketones and 1,2,4,5-tetrazines. nih.govbeilstein-journals.org While direct examples using 5,5-dimethylprolinate are scarce, the steric influence of the gem-dimethyl groups could be beneficial in controlling the diastereo- and enantioselectivity of the cycloaddition. However, some studies have found that certain proline derivatives under aqueous conditions did not prove effective for the Diels-Alder reaction, indicating the complexity of catalyst design for this transformation. nih.gov
Strategies for Enhancing Catalyst Reactivity and Selectivity
The efficiency of organocatalytic reactions is highly dependent on the reaction conditions. Key parameters that are often optimized include solvent effects and catalyst loading.
Solvent Effects: The choice of solvent can dramatically impact the rate, yield, and stereoselectivity of proline-catalyzed reactions. nih.gov Polar aprotic solvents like DMSO or DMF are commonly used for proline-catalyzed aldol reactions due to the catalyst's solubility. nih.gov However, the polarity and hydrogen-bonding capability of the solvent can influence the conformation of the transition state and the stability of charged intermediates. nih.gov For instance, in some peptide systems, decreased solvent polarity was found to enhance the preference for the cis conformation at the proline residue. nih.gov The addition of co-solvents can also be beneficial; for example, adding chloroform (B151607) to a DMSO/acetone system in an aldol reaction was shown to increase the reaction speed and enantiomeric ratio. nih.gov
Catalyst Loading: Ideally, the amount of catalyst used should be minimized for reasons of cost and sustainability. However, proline-catalyzed reactions sometimes require high catalyst loadings (10-30 mol%) to achieve good conversion rates. nih.gov Reducing catalyst loading is an active area of research. Strategies include using more active catalyst derivatives or optimizing reaction conditions to prolong catalyst lifetime. rsc.org In some cases, for α-unbranched aldehydes in aldol reactions, reducing the catalyst loading along with using diluted conditions and longer reaction times helped to suppress side reactions. nih.gov The steric bulk of 5,5-dimethylprolinate analogues might influence their solubility and aggregation properties, which in turn could affect the optimal catalyst loading.
Mechanistic Studies of Organocatalyzed Transformations
Understanding the reaction mechanism is crucial for the rational design of new and improved catalysts. For proline-catalyzed reactions, the key intermediates are the enamine and the iminium ion. nih.gov
The catalytic cycle typically begins with the formation of an iminium ion between the secondary amine of the proline catalyst and a carbonyl substrate. This is followed by deprotonation to form the crucial nucleophilic enamine intermediate. nih.govacs.org This enamine then reacts with the electrophile (e.g., an aldehyde in an aldol reaction). The stereoselectivity is determined in this C-C bond-forming step, where the chiral environment created by the catalyst directs the approach of the electrophile. nih.gov After the bond formation, the resulting intermediate is hydrolyzed to release the product and regenerate the catalyst. nih.gov
The carboxylic acid group of proline is believed to play a key role in the catalytic cycle, acting as a Brønsted acid to activate the electrophile and as a Brønsted base (in its carboxylate form) to facilitate the deprotonation of the iminium ion. nih.gov In this compound, the ester group would not possess this bifunctional capability, suggesting that its catalytic behavior might differ significantly from that of proline itself, likely relying more on the steric influence of the pyrrolidine ring. Mechanistic studies, including computational and spectroscopic methods, are vital to elucidate the precise transition state structures and understand the role of substituents like the 5,5-dimethyl groups. nih.gov
Chiral Ligand and Auxiliary Roles in Metal-Catalyzed Asymmetric Reactions
Beyond organocatalysis, proline derivatives are widely used as chiral ligands for transition metals in a vast number of asymmetric transformations. The nitrogen and oxygen atoms of the amino acid can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in the catalyzed reaction.
Design and Synthesis of Metal-Prolinate Complexes
The synthesis of metal-prolinate complexes is typically straightforward, involving the reaction of a suitable metal precursor (e.g., a metal halide or acetate) with the proline derivative. researchgate.netorientjchem.orgresearchgate.net The resulting complexes can adopt various geometries depending on the metal, its oxidation state, and the stoichiometry of the ligands. orientjchem.orgnih.gov The gem-dimethyl groups in this compound would create a sterically demanding coordination environment around the metal center. This can be advantageous in several ways: it can enforce a specific coordination geometry, limit the number of coordinated ligands, and create well-defined chiral pockets that enhance enantioselective recognition of the substrate. mdpi.com
The synthesis of transition metal complexes with L-proline has been reported for metals like Mn(II), Fe(II), and Co(II), where the amino acid coordinates through its nitrogen and oxygen atoms. researchgate.net The synthesis of more complex structures, such as carbolong complexes with multiple metal-carbon σ-bonds, demonstrates the versatility of organometallic chemistry in creating unique catalytic structures. nih.govnih.gov
Enantioselective Transformations Mediated by Metal-Methyl 5,5-dimethyl-L-prolinate Catalysts
Metal complexes bearing proline-derived ligands have been successfully applied in a range of enantioselective reactions, including oxidations, reductions, and C-C bond-forming reactions. For example, iron-proline complexes have been shown to be effective catalysts for the liquid-phase oxidation of cyclohexane. researchgate.net
In the context of this compound as a ligand, the steric bulk of the 5,5-dimethyl moiety would be a key design element. This steric pressure could lead to higher enantioselectivities by creating a more defined and restrictive chiral pocket around the metal's active site. This can be particularly effective in reactions where the substrate binds to the metal center before the key bond-forming step. The electronic properties of the ester group, being less electron-donating than a deprotonated carboxylate, would also influence the Lewis acidity of the metal center, which in turn affects its catalytic activity. While specific examples of catalysis with metal-methyl 5,5-dimethyl-L-prolinate complexes are not abundant in the literature, the principles of ligand design suggest that such catalysts could offer unique reactivity and selectivity profiles in asymmetric synthesis. mdpi.com
Utilization in Stereoselective Synthesis of Complex Molecular Architectures
The rigid framework of this compound makes it an invaluable auxiliary and precursor in the stereoselective synthesis of intricate molecules. The gem-dimethyl group restricts the conformational flexibility of the pyrrolidine ring, which can lead to enhanced facial discrimination in reactions at adjacent stereocenters.
Construction of Chiral Building Blocks and Intermediates
The synthesis of enantiomerically pure and complex organic molecules often relies on the use of chiral building blocks that can be elaborated into the final target. This compound serves as a valuable starting material for the preparation of such intermediates.
The synthesis of 5,5-dimethylproline itself, the precursor acid to the methyl ester, can be achieved through a catalytic asymmetric approach. This method involves the cross-metathesis of the methyl ester derivative of N-acetyl-allylglycine with 2-methylbut-2-ene, catalyzed by a ruthenium-alkylidene complex. The resulting prenylglycine derivative undergoes an acid-catalyzed cyclization to furnish 5,5-dimethylproline with high yield and enantioselectivity. lau.edu.lb This efficient synthesis of the core scaffold opens up avenues for its subsequent conversion to the methyl ester and further use in constructing more complex chiral synthons.
The table below summarizes the key synthetic strategies for preparing chiral building blocks based on the 5,5-dimethylproline scaffold.
| Starting Material | Key Transformation | Product | Overall Yield | Reference |
| β-amino acid | Multi-step synthesis | Methyl N-Boc-δ,δ-dimethylprolinate | 55% | mdpi.com |
| N-acetyl-allylglycine methyl ester | Cross-metathesis followed by acid-catalyzed cyclization | 5,5-dimethylproline | Near quantitative | lau.edu.lb |
Asymmetric Homologation and Functionalization Reactions
While the rigid nature of the 5,5-dimethylproline scaffold suggests its potential as a chiral auxiliary in asymmetric homologation and functionalization reactions, specific, detailed research findings on the direct use of this compound in these capacities are not extensively documented in the reviewed literature. Homologation reactions, which involve the extension of a carbon chain by a single methylene (B1212753) unit or its equivalent, and other functionalization reactions are critical for building molecular complexity.
In a broader context, proline and its derivatives are widely used as organocatalysts to facilitate asymmetric carbon-carbon bond-forming reactions. nih.gov These reactions often proceed through the formation of enamine or iminium ion intermediates, where the chirality of the proline catalyst directs the stereochemical outcome of the reaction. For instance, proline-catalyzed asymmetric Michael additions of ketones to nitroalkenes are well-established methods for creating chiral products. nih.gov
The principles of asymmetric catalysis and the successful application of other proline derivatives strongly suggest that this compound could be a highly effective chiral auxiliary or catalyst in asymmetric homologation and functionalization reactions. The steric hindrance provided by the gem-dimethyl group could enforce a specific conformation of the reaction intermediate, leading to high levels of stereocontrol. Future research in this area would be valuable to fully explore and document the synthetic potential of this unique chiral building block.
Advanced Research Directions and Future Perspectives
Development of Novel Organocatalysts Based on the 5,5-dimethylprolinate Scaffold
The development of novel organocatalysts from the Methyl 5,5-dimethyl-L-prolinate scaffold represents a promising frontier in asymmetric synthesis. Modifications of the basic proline structure have historically led to significant improvements in enantioselectivity and regioselectivity. wikipedia.org Future research will likely focus on the synthesis of a diverse library of catalysts derived from this scaffold.
Key areas of exploration include:
Modification of the Ester Group: The methyl ester of the parent compound can be systematically varied to include bulkier or electronically different groups to fine-tune the catalyst's steric and electronic properties.
Functionalization of the Pyrrolidine (B122466) Ring: Although the C5 position is substituted, the C3 and C4 positions of the pyrrolidine ring are amenable to functionalization. The introduction of various substituents, such as hydroxyl, amino, or bulky silyloxy groups, could create highly effective catalysts. For instance, 4-hydroxyproline-derived sulfonamides have shown promise in certain reactions. nih.gov
Derivatization of the Amine Moiety: The secondary amine is crucial for the catalytic cycle of proline-based catalysts. Conversion of the amine to sulfonamides or other electron-withdrawing groups can modulate the acidity and nucleophilicity of the catalyst, leading to enhanced performance in specific reactions like Mannich, nitro-Michael, and aldol (B89426) reactions. rsc.org
A comparative look at the performance of various proline-based catalysts in the asymmetric aldol reaction is presented in the table below, illustrating the potential for fine-tuning catalytic activity.
| Catalyst | Aldehyde | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | p-Nitrobenzaldehyde | - | 76 | nih.gov |
| (S)-Proline-based C2 symmetric organocatalyst | Benzaldehyde | - | up to 61 | nih.gov |
| Proline sulfonamide | Dibromoisatin | - | - | nih.gov |
| L-Proline | - | - | - | researchgate.net |
Integration of Computational and Experimental Methodologies for Catalyst Design
The rational design of highly efficient organocatalysts can be significantly accelerated by the integration of computational and experimental methodologies. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of organocatalyzed reactions and for understanding the origins of stereoselectivity. nih.govtdx.cat
For the this compound scaffold, future research will likely involve:
Transition State Modeling: Computational modeling of the transition states of reactions catalyzed by derivatives of this compound can provide insights into the factors controlling enantioselectivity. This understanding can guide the design of catalysts with improved performance. youtube.com
Predictive Catalyst Screening: Computational methods can be employed to screen a virtual library of potential catalysts based on the 5,5-dimethylprolinate scaffold before their synthesis, saving significant time and resources.
Mechanistic Elucidation: The combination of experimental results with computational analysis will be crucial for a deep understanding of the reaction mechanisms. For example, DFT calculations have been used to rationalize the high stereoselectivity observed in N-alkylation reactions for the synthesis of α-substituted prolines. researchgate.net
Expansion of Synthetic Applications in Stereoselective Total Synthesis
Proline and its derivatives have been successfully employed as organocatalysts in the total synthesis of several complex natural products and pharmaceutical intermediates. wikipedia.orgresearchgate.net The unique conformational constraints of the 5,5-dimethylprolinate scaffold may provide advantages in achieving high stereoselectivity in key bond-forming reactions.
Future applications in total synthesis could include:
Asymmetric Aldol and Michael Reactions: These are fundamental carbon-carbon bond-forming reactions where proline-based catalysts have shown great success. wikipedia.orglongdom.org Catalysts derived from this compound could offer superior control in the synthesis of polyketide natural products or their fragments.
Cycloaddition Reactions: Organocatalytic asymmetric cycloadditions are powerful tools for the construction of cyclic and polycyclic systems. acs.orgthieme-connect.com The development of 5,5-dimethylprolinate-based catalysts for Diels-Alder or [3+2] cycloadditions could open new avenues for the synthesis of complex alkaloids and other biologically active molecules.
Synthesis of Quaternary Proline Analogues: The stereoselective synthesis of quaternary proline analogues is of significant interest in peptide and medicinal chemistry. nih.gov Methodologies employing catalysts derived from the 5,5-dimethylprolinate scaffold could be developed for the efficient construction of these constrained amino acids.
Exploration of New Reactivity Modes and Mechanistic Pathways
The unique structural and electronic properties of organocatalysts based on the this compound scaffold may enable novel reactivity modes and mechanistic pathways. While proline catalysis typically proceeds through enamine or iminium ion intermediates, the specific conformational rigidity of the 5,5-dimethylated ring system could lead to unprecedented reaction outcomes. libretexts.org
Potential areas for exploration include:
Cascade Reactions: The design of catalysts that can orchestrate complex cascade reactions, where multiple bonds are formed in a single operation, is a major goal in organic synthesis. The conformational rigidity of the 5,5-dimethylprolinate scaffold might be advantageous in controlling the stereochemistry of such transformations.
Activation of Novel Substrates: New catalysts may be able to activate previously unreactive or poorly reactive substrates, expanding the scope of organocatalysis.
Unconventional Reaction Pathways: Research into the mechanistic details of reactions catalyzed by these novel catalysts may reveal unconventional pathways that deviate from the classical Zimmerman-Traxler model for proline-catalyzed aldol reactions. wikipedia.org This could lead to a deeper understanding of organocatalysis and the development of entirely new classes of asymmetric transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
